5-Methoxy-1-methyl-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
117616-09-8 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-phenylindole |
InChI |
InChI=1S/C16H15NO/c1-17-15-9-8-14(18-2)10-13(15)11-16(17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
XFFCYCXDAVKKBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 1 Methyl 2 Phenyl 1h Indole and Its Key Analogues
Strategies for Indole (B1671886) Core Construction
The formation of the bicyclic indole structure is the cornerstone of any synthetic approach. Several classical methods have been adapted for the synthesis of methoxy-indoles, each with distinct precursors, mechanisms, and regiochemical outcomes.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a diimine that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org
When applied to the synthesis of methoxy-indoles, the presence of the methoxy (B1213986) group on the phenylhydrazine precursor can significantly influence the reaction's outcome. Research has shown that methoxy-substituted phenylhydrazones can exhibit peculiar reactivity. nih.govnih.gov For instance, the Fischer synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) was found to yield an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the major product instead of the expected ethyl 7-methoxyindole-2-carboxylate. nih.govnih.gov This abnormal reaction results from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy substituent, a previously unobserved phenomenon. nih.gov
The choice of acid catalyst is critical and can dictate the product distribution. Studies on 2-methoxyphenylhydrazones have demonstrated that different acids can lead to various normal and abnormal products, including chloro-, ethoxy-, and methoxy-substituted indoles. nih.gov
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis of Ethyl Pyruvate 2-methoxyphenylhydrazone nih.gov
| Run | Catalyst | Solvent | Normal Product (7-Methoxy) Yield | Abnormal Product (6-Chloro) Yield | Abnormal Product (6-Ethoxy) Yield |
| 1 | 1.5 M HCl | EtOH | 12% | 33% | 0% |
| 2 | 0.1 M HCl | EtOH | 27% | 11% | 15% |
| 3 | H₂SO₄ | EtOH | 13% | 0% | 32% |
| 4 | PPA | --- | 25% | 0% | 0% |
| 5 | ZnCl₂ | Benzene | 14% | 0% | 0% |
Note: Data extracted from a study on 2-methoxyphenylhydrazone, illustrating the directing effects and potential side reactions in methoxy-indole synthesis. nih.gov
For the specific synthesis of a 5-methoxy-2-phenyl-1H-indole derivative, the Fischer reaction would typically employ 4-methoxyphenylhydrazine and acetophenone (B1666503). Subsequent N-methylation would be required to obtain the final target compound.
The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org The reaction mechanism involves the initial formation of an α-anilino ketone, which then undergoes an acid-catalyzed electrophilic cyclization to form the indole ring. wikipedia.orgresearchgate.net
This method is one of the commonly used strategies for the preparation of methoxy-activated indoles. chim.it For example, the synthesis of 2-substituted indoles bearing methoxy groups at the C4 and C6 positions has been achieved through the cyclization of amino ketones prepared from 3,5-dimethoxyaniline (B133145) and various phenacyl bromides. chim.it However, the classical Bischler synthesis is often hampered by harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity. wikipedia.org
To overcome these limitations, several modifications have been developed. The Buu-Hoi modification involves heating the intermediate ω-arylamino ketone in an inert solvent like silicone oil, which has been successfully used for the preparation of 2-arylindoles and polycyclic indoles. researchgate.netresearchgate.net Another variation employs rhodium catalysts to facilitate an N-H insertion of an α-diazo-β-ketoester into an aniline, followed by cyclization to form the indole. chim.itresearchgate.net
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester. wikipedia.org The azide (B81097) starting materials are readily prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate. rsc.orgresearchgate.net
This method is particularly well-suited for the regiospecific synthesis of indoles with substituents on the benzene ring, as the final substitution pattern is determined by the starting aldehyde. rsc.org For the synthesis of a 5-methoxyindole (B15748), one would start with 4-methoxybenzaldehyde. However, when a meta-substituted benzaldehyde (B42025) is used, the thermal cyclization can result in a mixture of both 5- and 7-substituted indoles. rsc.org Studies have shown that in such cases, the 5-regioisomer is typically slightly favored over the 7-regioisomer. rsc.org
The reaction is versatile and has been used to prepare a range of substituted indoles, including pyranoindoles and dihydroindoloindoles. researchgate.netsemanticscholar.org While yields are often good, the method's popularity is somewhat limited by the stability and handling of the azide intermediates. wikipedia.org
Table 2: Regioselectivity in Hemetsberger Synthesis with Substituted Benzaldehydes rsc.orgrsc.org
| Aldehyde Precursor | Indole-2-carboxylate Product(s) | Ratio (5-substituted : 7-substituted) |
| 4-Methoxybenzaldehyde | Ethyl 5-methoxyindole-2-carboxylate | Single regioisomer |
| 3-Methoxybenzaldehyde | Ethyl 5-methoxyindole-2-carboxylate & Ethyl 7-methoxyindole-2-carboxylate | 5-isomer slightly favored |
| 4-Chlorobenzaldehyde | Ethyl 5-chloroindole-2-carboxylate | Single regioisomer |
| 3-Nitrobenzaldehyde | Ethyl 5-nitroindole-2-carboxylate & Ethyl 7-nitroindole-2-carboxylate | Mixture of regioisomers |
Beyond the classical named reactions, modern synthetic chemistry offers a range of alternative methods for constructing the indole core, many of which utilize transition-metal catalysis. These methods often provide milder reaction conditions and greater functional group tolerance.
Palladium-catalyzed reactions are particularly prominent in contemporary indole synthesis. mdpi.com A powerful strategy involves the intramolecular cyclization of 2-alkynylaniline derivatives. mdpi.commdpi.com This can be achieved through a one-pot Sonogashira cross-coupling of a 2-haloaniline with a terminal alkyne, followed by an in-situ cyclization to afford the 2-substituted indole. mdpi.com This approach allows for the direct construction of the 2-phenylindole (B188600) scaffold by coupling a substituted 2-haloaniline with phenylacetylene.
Other palladium-catalyzed methods include the oxidative cyclization of N-aryl imines, which assembles the indole ring from readily available anilines and ketones via the formation of two C-H bonds. organic-chemistry.org Furthermore, copper-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives have been developed, which can proceed in aqueous media at room temperature. organic-chemistry.org Silver-mediated cyclization of ortho-alkynyl aryltriazenes has also been reported as a novel route to 2-substituted indoles, representing a distinct pathway from the copper-catalyzed reaction which yields indazoles from the same precursor. pkusz.edu.cn
Introduction of Methoxy Substituents at the C5 Position
The placement of the methoxy group at the C5 position of the indole ring is a critical step in the synthesis of 5-Methoxy-1-methyl-2-phenyl-1H-indole. The most direct and common strategy is to incorporate the methoxy group into one of the key precursors before the indole ring is constructed.
This strategy ensures that the regiochemistry of the final product is controlled from the outset. The choice of the methoxy-containing precursor is dictated by the chosen cyclization methodology. chim.it
For the Fischer Indole Synthesis: The required precursor is a methoxy-substituted phenylhydrazine. To obtain a 5-methoxyindole, one must start with 4-methoxyphenylhydrazine. This compound is then reacted with a ketone (e.g., acetophenone for a 2-phenylindole) to form the corresponding hydrazone, which is subsequently cyclized. wikipedia.orgnih.gov
For the Bischler Indole Synthesis: The key precursor is a methoxy-substituted aniline. The synthesis of a 5-methoxyindole requires 4-methoxyaniline (p-anisidine) as the starting material, which is reacted with an α-haloketone like α-bromoacetophenone. wikipedia.orgchim.it
For the Hemetsberger Indole Synthesis: The methoxy group is introduced via a substituted benzaldehyde. The synthesis of ethyl 5-methoxyindole-2-carboxylate is achieved by starting with 4-methoxybenzaldehyde, which is condensed with ethyl azidoacetate. rsc.orgrsc.org
For Modern Palladium-Catalyzed Syntheses: The methoxy group is typically present on a substituted aniline precursor. For example, in a synthesis involving Sonogashira coupling and cyclization, one would start with a precursor such as 2-iodo-4-methoxyaniline to generate the 5-methoxyindole product. mdpi.com
This precursor-based approach is highly efficient as it avoids potentially low-yielding or non-selective electrophilic aromatic substitution reactions on the pre-formed indole ring, which could lead to mixtures of isomers.
Post-Synthesis Functionalization Strategies
Once the core structure of this compound is assembled, its chemical reactivity allows for a variety of post-synthesis modifications. The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution. The presence of the electron-donating methoxy group at the C5 position and the methyl group at the N1 position further activates the ring system. While the C2 position is blocked by the phenyl group and the C3 position is the most nucleophilic site in many indoles, functionalization can be directed to other positions under specific conditions. For instance, electrophilic aromatic substitution, such as nitration or halogenation, could potentially occur on the C3 position or the benzene portion of the indole nucleus, influenced by the directing effects of the existing substituents.
N-Alkylation and Phenyl Ring Introduction
The construction of the this compound framework fundamentally involves the formation of the indole core and the introduction of its characteristic substituents at the N1, C2, and C5 positions. The methoxy group at C5 is typically incorporated from the starting materials. The N1-methylation and C2-phenylation can be achieved through sequential reactions on a pre-formed indole core or through a convergent approach where the substituents are introduced during the ring-forming process.
The introduction of a methyl group at the N1 position of the indole ring is a common synthetic transformation. For a substrate like 5-methoxy-2-phenyl-1H-indole, N-methylation can be readily achieved. This reaction typically involves the deprotonation of the indole nitrogen, which has a pKa of approximately 17, using a suitable base to form a nucleophilic indolide anion. This anion then reacts with an electrophilic methylating agent. A variety of bases and methylating agents can be employed, offering a range of reaction conditions. bhu.ac.in
Common methodologies include the use of sodium hydride (NaH) as a base to deprotonate the indole, followed by the addition of methyl iodide (CH₃I). pharmaguideline.com Alternative conditions can utilize bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. acs.orgresearchgate.net
Table 1: Representative Conditions for N1-Methylation of Indoles
| Base | Methylating Agent | Solvent | Typical Temperature |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF / DMF | 0 °C to Room Temp. |
| Potassium Hydroxide (KOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | DMSO | Room Temperature |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile | Reflux |
| Cesium Carbonate (Cs₂CO₃) | Methyl Iodide (CH₃I) | DMF | Room Temperature |
This table presents illustrative examples of common reagents used for the N-methylation of indole scaffolds.
The installation of the phenyl group at the C2 position is a critical step in the synthesis of the target molecule. This can be accomplished through several strategic approaches, either by building the indole ring with the phenyl group already in place or by functionalizing the C2 position of a pre-existing indole.
One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis . wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain the 5-methoxy-2-phenyl-1H-indole core, one could react 4-methoxyphenylhydrazine with acetophenone. The subsequent N-methylation as described in section 2.3.1 would yield the final product. Alternatively, using N-methyl-N-(4-methoxyphenyl)hydrazine as the starting material would directly produce this compound in a more convergent manner. byjus.com
Another powerful strategy involves modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be used to form the C2-aryl bond. This approach would typically start with a 5-methoxy-1-methyl-1H-indole that has been halogenated (e.g., with bromine or iodine) at the C2 position. The resulting 2-haloindole can then be coupled with a phenylboronic acid (Suzuki) or a phenyltin reagent (Stille) to install the C2-phenyl group. Direct C-H activation/arylation at the C2 position, also often catalyzed by palladium, represents a more atom-economical approach, avoiding the need for pre-halogenation of the indole ring. acs.org
Table 2: Comparison of Strategies for C2-Phenylation
| Method | Starting Materials | Key Features |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine + Acetophenone | Convergent, classic method, acid-catalyzed. wikipedia.orgbyjus.com |
| Suzuki Coupling | 2-Bromo-5-methoxy-1-methyl-1H-indole + Phenylboronic Acid | High-yielding, requires pre-functionalization. |
| Direct C-H Arylation | 5-Methoxy-1-methyl-1H-indole + Phenyl Halide | Atom-economical, avoids halogenation step. acs.org |
This table summarizes key synthetic routes for installing the C2-phenyl group on the indole core.
Advanced Synthetic Transformations and Reaction Mechanisms
The reactivity of the indole nucleus is rich and complex, governed by the aromaticity and the electron-donating character of the nitrogen atom. Understanding the mechanisms of key transformations is crucial for predicting reactivity and designing synthetic routes.
The indole ring is a π-excessive heterocycle, making it highly nucleophilic and prone to electrophilic attack. bhu.ac.in The most common site for electrophilic substitution is the C3 position, as the intermediate Wheland complex is stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in In this compound, the C2 position is already substituted. Therefore, electrophilic addition would be strongly directed to the C3 position. The electron-donating effects of the N1-methyl and C5-methoxy groups would further enhance the nucleophilicity of the ring, facilitating reactions with a wide range of electrophiles.
Nucleophilic addition reactions to the indole ring are significantly less common and generally require the presence of strong electron-withdrawing groups on the ring to decrease its electron density. pharmaguideline.com For an electron-rich system like this compound, such reactions are not typical unless the indole is first transformed into an intermediate like an indoleninium ion, which can then be attacked by a nucleophile.
Oxidative coupling reactions represent a powerful modern strategy for C-C and C-N bond formation and have been applied to the synthesis and functionalization of indoles. rsc.orgrsc.org These reactions often proceed via the generation of radical or cationic intermediates and enable the direct coupling of two C-H bonds, offering high atom economy. nih.gov
In the context of indole synthesis, oxidative coupling can be used to form the core heterocyclic structure or to introduce substituents. For example, intramolecular oxidative coupling between an indole and a tethered nucleophile can lead to complex polycyclic systems. acs.org Intermolecular oxidative coupling reactions can functionalize the indole ring, typically at the nucleophilic C3 position. rsc.orgrsc.org Recent advancements have demonstrated that direct oxidative coupling can occur between indole C-H bonds and various nucleophiles, including enolates and other arenes, often mediated by transition metal catalysts or chemical oxidants. rsc.orgacs.org While the C3 position is the most common site for such couplings due to its intrinsic nucleophilicity, regioselectivity can be influenced by the substrate and reaction conditions. rsc.org
Multi-Step Synthesis Optimization and Catalysis
The efficient synthesis of this compound and its analogues is a focal point of extensive research, driven by the need for scalable, high-yield, and sustainable production methods. Optimization of multi-step synthetic sequences and the application of advanced catalytic systems are paramount to achieving these goals. Modern strategies frequently employ transition-metal catalysis to construct the core indole scaffold and introduce key substituents with high precision and efficiency.
A cornerstone in the synthesis of many indole derivatives is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.orgnih.govnih.gov For methoxy-substituted indoles, this method remains highly relevant, though optimization is often required to manage regioselectivity and improve yields, especially when dealing with unsymmetrical ketones. nih.govacs.org The choice of acid catalyst, ranging from Brønsted acids like HCl and p-toluenesulfonic acid to Lewis acids such as zinc chloride, is a critical parameter in optimizing the reaction. wikipedia.orgnih.gov
Transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical methods. mdpi.commdpi.com Palladium, in particular, has emerged as a highly versatile catalyst for constructing the 2-phenylindole framework. acs.orgacs.org
One prominent palladium-catalyzed approach involves the annulation of anilines with bromoalkynes. This method proceeds via a tandem nucleophilic addition and C-H functionalization sequence to deliver 2-phenylindoles with excellent regioselectivity. acs.orgacs.org The optimization of this process involves screening various palladium catalysts, ligands, and bases to maximize yield.
Table 1: Optimization of Palladium-Catalyzed Annulation of Aniline with (Bromoethynyl)benzene
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | - | NaOAc | 1,4-Dioxane (B91453) | 36 |
| 2 | PdCl₂ | - | NaOAc | 1,4-Dioxane | 25 |
| 3 | Pd(TFA)₂ | - | NaOAc | 1,4-Dioxane | 31 |
| 4 | Pd(PPh₃)₄ | - | NaOAc | 1,4-Dioxane | <10 |
| 5 | Pd(OAc)₂ | PPh₃ | NaOAc | 1,4-Dioxane | 52 |
| 6 | Pd(OAc)₂ | Xantphos | NaOAc | 1,4-Dioxane | 78 |
| 7 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 65 |
| 8 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 85 |
| 9 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 71 |
Data adapted from studies on palladium-catalyzed synthesis of 2-phenylindoles. acs.org
The data clearly indicates that the combination of Pd(OAc)₂ as the catalyst, Xantphos as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane provides the optimal conditions for this specific transformation. acs.org
Another powerful strategy is the palladium-catalyzed Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne, followed by an intramolecular cyclization. mdpi.comresearchgate.net This two-step, one-pot methodology allows for the efficient synthesis of a wide variety of 2-substituted indoles. Optimization efforts in this area focus on co-catalysts and reaction media. For instance, the use of zinc chloride (ZnCl₂) as an economic co-catalyst in place of copper iodide (CuI) has been shown to produce N-protected indoles in high yields. mdpi.com Furthermore, conducting these catalytic cyclizations in aqueous micellar media using surfactants like TPGS-750-M presents a greener, more sustainable approach. mdpi.com
The Buchwald modification of the Fischer indole synthesis also utilizes palladium catalysis to form the necessary N-arylhydrazone intermediate via cross-coupling of aryl bromides and hydrazones, thereby expanding the scope and accessibility of starting materials. wikipedia.org
Beyond palladium, other transition metals like silver, copper, and cobalt have also been employed in catalytic indole syntheses. mdpi.comnih.gov Silver(I) catalysts, for example, have been used in various indole-forming reactions since 2004. nih.gov Copper-catalyzed methods include the intramolecular C-H amination and the cyclization of 2-alkenylanilines. mdpi.comresearchgate.net
The optimization of these multi-step syntheses is an iterative process involving the systematic variation of multiple parameters. Key research findings emphasize the critical interplay between the metal catalyst, the ligand architecture, the nature of the base, the solvent system, and the reaction temperature. Through careful tuning of these elements, chemists can develop robust and efficient routes to this compound and its structurally diverse analogues.
Structure Activity Relationship Sar and Molecular Recognition of 5 Methoxy 1 Methyl 2 Phenyl 1h Indole Analogues
Systematic Structural Modification and Derivatization Strategies
The 2-phenylindole (B188600) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity. nih.gov This has prompted extensive investigation into how structural modifications influence the biological profiles of its derivatives.
The substituent at position 5 of the indole (B1671886) core plays a significant role in modulating the electronic properties and binding affinity of 2-phenylindole analogues. The 5-methoxy group, in particular, is a crucial feature in many biologically active derivatives.
Research on N-arylsulfonylindole ligands targeting the 5-HT6 receptor has shown that substitution at the C-5 position can be detrimental to affinity compared to unsubstituted analogues. nih.gov However, when comparing different substituents at this position, the 5-methoxy group generally confers better affinity than a 5-fluoro substituent. nih.gov For example, in one study, a series of compounds with a 5-methoxy group exhibited superior binding affinity over their 5-fluoro counterparts, with eight methoxy-derivatives showing Ki values below 400 nM. nih.gov Despite this trend, the most potent compound in that specific series was a 5-fluoro derivative, highlighting the nuanced nature of SAR. nih.gov
The introduction of a 5-methoxy group to an unsubstituted high-affinity ligand (PUC-10, Ki = 14.6 nM) resulted in an 11-fold decrease in affinity for the 5-HT6 receptor (Ki = 160 nM for the 5-methoxy analogue 4l). nih.gov This suggests that while the methoxy (B1213986) group is tolerated, its presence and interaction within the binding pocket must be carefully considered in the context of the entire molecule. nih.gov Broader studies suggest that the methoxy substituent contributes to the 5-HT6 serotonin (B10506) receptor affinity via its electronic effect on the indole nucleus. nih.gov
Modifications at the N1-position of the indole ring are a common strategy to explore the chemical space and modulate pharmacological activity. The nature of the substituent at this position can significantly impact potency and receptor selectivity.
N-Methyl Substitution : The N-methyl group, as seen in the parent compound 5-Methoxy-1-methyl-2-phenyl-1H-indole, is a relatively small and simple substitution. General synthetic methods allow for the straightforward N-alkylation of 2-phenylindoles. ymerdigital.com In some heterocyclic scaffolds, N-methylation has been shown to slightly increase binding affinity compared to their N-demethylated counterparts. nih.gov
N-Benzyl Substitution : The introduction of a larger, lipophilic N-benzyl group has been shown to markedly enhance the biological activity of indole analogues. rsc.org In a series of 5-methoxytryptamine (B125070) analogues, N-benzylation conferred exceptionally high potency at the 5-HT2 receptor family. nih.gov Structure-activity studies revealed that substitution on the benzyl (B1604629) group itself is also critical; polar substituents at the ortho- or meta-position of the benzyl ring tend to enhance affinity and functional activity, while para-substitution can be detrimental. nih.gov For instance, the N-(2-methoxybenzyl) derivative of 5-methoxytryptamine was the most potent compound in one study, with an EC50 of 1.9 nM at the human 5-HT2A receptor. nih.gov Furthermore, N-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives have been synthesized and shown to possess antiproliferative activity. nih.gov
N-Piperazinylmethyl Substitution : Incorporating a basic amine function, such as a piperazine (B1678402) ring, is a key strategy for targeting monoamine G-protein coupled receptors (GPCRs). Attaching a piperazinyl moiety to the indole core, often via a linker, can lead to high-affinity ligands. N(1)-Arylsulfonyl-3-piperazinyl indole derivatives have been identified as a novel class of high-affinity 5-HT6 receptor antagonists. nih.govresearchgate.net Similarly, novel 5-piperazinyl methyl-N1-aryl sulfonyl indoles have been designed and synthesized, with most compounds demonstrating potent binding to 5-HT6 receptors. researchgate.net
The C2-phenyl ring is another critical site for modification, and substitutions on this ring can significantly influence biological activity. Altering the electronic and steric properties of this ring directly impacts how the ligand fits into and interacts with its target receptor.
In studies of N-arylsulfonylindoles, the presence of a 2-methoxyphenyl group at the C2 position was a feature in several compounds with good binding affinity for the 5-HT6 receptor. nih.gov Further research on 2-phenylindole derivatives as inhibitors of nitric oxide synthase and NFκB demonstrated the importance of the substitution pattern on this ring. While mono-substituted methoxy derivatives showed weak inhibitory activity, a derivative with 3',5'-dimethoxy groups on the C2-phenyl ring demonstrated the most potent activity in its series, with an IC50 value of 29.6 μM. researchgate.net This indicates that multiple hydrogen bond-accepting methoxy groups can be beneficial for certain targets.
Elongating and functionalizing side chains from the indole core is a powerful method to introduce new interaction points with a biological target, improve physicochemical properties, and modulate activity.
Acetohydrazide Functionalization : The introduction of a carbohydrazide (B1668358) or acetohydrazide moiety can provide additional hydrogen bonding capabilities. In one study, N-benzyl-5-methoxy-1H-indole-2-carbohydrazide was synthesized from a 5-methoxy-1H-indole-2-carboxylic acid precursor. nih.gov This compound, along with a series of related derivatives, exhibited significant cytotoxicity against MCF-7, A549, and HCT cancer cell lines, suggesting that this functional group can be a key pharmacophoric element for antiproliferative activity. nih.gov
Piperazine Functionalization : As mentioned previously (4.1.2), the piperazine moiety is a common functional group in ligands targeting serotonin receptors due to its basic nitrogen, which can form a key ionic interaction with an aspartate residue in the transmembrane domain of these receptors. nih.gov Numerous studies have successfully incorporated piperazine-containing side chains onto the indole scaffold to create potent 5-HT receptor ligands. Indolealkylpiperazine derivatives have been developed as potent 5-HT1A receptor agonists. nih.gov Furthermore, linking a piperazine ring to position 3 or 5 of the indole core has proven to be a highly effective strategy for developing potent 5-HT6 receptor antagonists. nih.govresearchgate.net
Insights into Ligand-Target Interactions
Understanding the specific interactions between these indole analogues and their biological targets is primarily achieved through receptor binding studies and molecular modeling. These studies help to rationalize the observed SAR and guide the design of more potent and selective compounds.
The 5-HT6 receptor (5-HT6R) has been a prominent target for 2-phenylindole-based ligands. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Studies on N-arylsulfonylindole derivatives have provided valuable data on 5-HT6R affinity. nih.gov As shown in the table below, substitutions on the indole core have a profound impact on binding. The unsubstituted parent compound in this class, PUC-10, displays very high affinity. The addition of a 5-methoxy group (compound 4l) or a 5-fluoro group (compound 4d) reduces this affinity, although the compounds remain potent ligands. nih.gov
| Compound | Core Substitutions | Ki (nM) | Reference |
|---|---|---|---|
| PUC-10 | Unsubstituted | 14.6 | nih.gov |
| 4l | 5-Methoxy | 160 | nih.gov |
| 4d | 5-Fluoro | 58 | nih.gov |
| 7a | N(1)-Arylsulfonyl, 3-Piperazinyl | 3.4 | nih.govresearchgate.net |
The data clearly demonstrate that while the 5-methoxy substitution decreases affinity relative to the unsubstituted analogue, it is still a viable group for designing 5-HT6R ligands. nih.gov Furthermore, the incorporation of a piperazinyl group at position 3 of the indole ring can lead to compounds with exceptionally high affinity, as seen with compound 7a, which has a Ki of 3.4 nM. nih.govresearchgate.net These binding studies confirm that the various structural modifications discussed—substitutions on the indole core, N-alkylation/arylation, and side-chain functionalization—are all critical strategies that modulate the interaction of this chemical class with the 5-HT6 receptor.
Enzyme Inhibition Profiling (e.g., Cyclooxygenase Enzymes COX-1, COX-2)
The inhibitory activity of this compound analogues has been evaluated against cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The two main isoforms, COX-1 and COX-2, are important targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov
Research into various indole derivatives has demonstrated their potential as COX inhibitors. For instance, studies on isoxazole (B147169) derivatives have shown that these compounds can exhibit potent and selective inhibition of the COX-2 enzyme. nih.gov Similarly, investigations into 1,4-benzoxazine derivatives have identified compounds with significant COX-2 inhibitory activity and high selectivity indices. rsc.org These findings suggest that the indole scaffold and its bioisosteres are promising frameworks for the development of selective COX-2 inhibitors.
The inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a given biological process by half. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
| Compound/Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Analogue A | 15.2 | 0.78 | 19.5 |
| Analogue B | >100 | 5.4 | >18.5 |
| Analogue C | 8.9 | 0.35 | 25.4 |
Modulation of Specific Cellular Pathways and Biological Targets
Beyond enzyme inhibition, this compound and its analogues can modulate various cellular pathways and interact with specific biological targets, contributing to their pharmacological effects. The indole nucleus is a common scaffold in molecules that interact with a range of biological targets.
One significant area of investigation is the interaction of indole derivatives with microtubules. nih.gov Microtubules are crucial components of the cytoskeleton involved in essential cellular processes like cell division and intracellular transport. nih.gov Some 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death. nih.gov This mechanism is a key strategy in the development of anticancer agents.
Furthermore, certain indole compounds have been identified as inhibitors of histone methyltransferases, such as EZH2. nih.gov EZH2 is an enzyme that plays a critical role in gene expression and is often dysregulated in cancers like B-cell lymphomas. nih.gov Selective inhibition of EZH2 by indole-based compounds represents a promising therapeutic approach.
The methoxy group at the 5-position of the indole ring can also influence the biological activity. For example, in the context of Knoevenagel-type indoles, a methoxy substitution at this position has been suggested to favor cytotoxicity, potentially through interactions with targets like the colchicine (B1669291) binding site of tubulin. researchgate.net
Computational SAR Modeling and Prediction
Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. For this compound and its analogues, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed to understand and predict their structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
In a typical QSAR study, molecular descriptors that quantify various aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties) are calculated. These descriptors are then correlated with the observed biological activity using statistical methods to build a predictive model. researchgate.net A reliable QSAR model should be capable of accurately predicting the activities of new, untested compounds. nih.gov
For indole derivatives, QSAR models have been developed to predict their activity against various targets. For instance, QSAR studies on indeno[1,2-b]indole (B1252910) derivatives have been used to identify potent inhibitors of protein kinase CK2. nih.gov These models can help in identifying the key structural features that are important for activity and in designing new analogues with improved potency.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov
This approach can be used in two primary ways: ligand-based and structure-based. In ligand-based pharmacophore modeling, a model is derived from a set of known active molecules, even when the 3D structure of the target is unknown. This model can then be used to screen large compound libraries to identify new molecules with the desired features.
For indole-containing compounds, pharmacophore models have been developed to identify inhibitors of various enzymes. For example, a common pharmacophore for certain ALOX15 inhibitors includes features present in substituted 5-(4-methoxyphenyl)-1H-indoles. mdpi.com By understanding the key pharmacophoric features, medicinal chemists can design new molecules that fit the model and are more likely to be active. The ultimate selection of a pharmacophore model is often based on its ability to identify active compounds from diverse chemical classes. researchgate.net
Preclinical Pharmacological Investigations of 5 Methoxy 1 Methyl 2 Phenyl 1h Indole Derivatives
In vitro Efficacy Studies in Cellular Models
Receptor Antagonism/Agonism in Cell Lines (e.g., Serotonin (B10506) Receptors)
The interaction of indole (B1671886) derivatives with serotonin (5-HT) receptors is a significant area of research due to the structural similarities between the indole core and the endogenous ligand serotonin. nih.gov The 5-HT receptor family, which includes at least 14 distinct subtypes, is implicated in a wide range of physiological and pathological processes. nih.gov Consequently, ligands that can selectively target these receptors are of considerable interest.
While specific data on the receptor binding profile of 5-Methoxy-1-methyl-2-phenyl-1H-indole is not extensively detailed in the available literature, studies on structurally related indole compounds provide insights into their potential serotonergic activity. For instance, various indole derivatives have been identified as potent ligands for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.govresearchgate.net
Research has shown that modifications to the indole scaffold can significantly influence binding affinity and functional activity, leading to compounds that act as either agonists or antagonists. nih.gov For example, certain arylpiperazine derivatives connected to an indole moiety have demonstrated high affinity for the 5-HT7 receptor. unict.it The affinity and selectivity are often determined by the nature and position of substituents on both the indole ring and other parts of the molecule. researchgate.netunict.it One study highlighted a selective 5-HT1B receptor inverse agonist, SB-224289, which features a complex spiro[furo[2,3-f]indole-3,4'-piperidine] core, demonstrating how intricate modifications of the indole structure can achieve high receptor selectivity and potent antagonist function in vitro. nih.gov
The antagonism of the 5-HT2A receptor, in particular, is a key characteristic of numerous antipsychotic medications. mdpi.com Studies on various antagonists show that their efficacy can be linked to their binding affinity for this receptor. researchgate.net Given the structural features of this compound, it is plausible that it and its derivatives could interact with one or more 5-HT receptor subtypes, but this requires direct experimental validation through radioligand binding assays and functional cellular studies.
Enzyme Activity Modulation in Cellular Assays (e.g., COX-1, COX-2 inhibition)
Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-1 being constitutively expressed for homeostatic functions and COX-2 being inducible during inflammatory responses. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects.
A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were designed and synthesized as selective COX-2 inhibitors. In vitro studies on these derivatives revealed that the substituent at the C-5 position of the indole ring plays a crucial role in both potency and selectivity. The introduction of a methoxy (B1213986) group at the C-5 position, as seen in compound 4e (5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole), resulted in the highest COX-2 selectivity. This compound demonstrated a COX-2 IC50 value of 0.08 µM and a selectivity index (SI) of 291.2, indicating potent and highly selective inhibition of the COX-2 isozyme.
The structure-activity relationship study of these compounds indicated that the 4-(methylsulfonyl)phenyl group at the C-2 position of the indole ring, combined with the C-5 methoxy substituent, provides the optimal configuration for potent and selective COX-2 inhibition.
| Compound | Substituent at C-5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|---|
| 4a | H | 15.2 | 0.26 | 58.4 |
| 4b | F | 12.5 | 0.19 | 65.7 |
| 4c | Cl | 7.9 | 0.11 | 71.8 |
| 4d | Me | 9.4 | 0.15 | 62.6 |
| 4e | OMe | 23.3 | 0.08 | 291.2 |
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative potential of 5-methoxy-indole derivatives has been investigated against various human cancer cell lines. A study involving a series of 3-methyl-2-phenyl-1H-indoles evaluated their effects on HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines. The results indicated that the substitution pattern on the indole and phenyl rings significantly influences the antiproliferative activity. Specifically, compounds with a methoxy group at the R1 position (corresponding to the 5-position of the indole ring) were generally less potent than those with an unsubstituted R1. However, within this series, compound 33 (which has a 5-methoxy group) still showed notable activity with GI50 values of 4.3 µM, 4.8 µM, and 12 µM against HeLa, A2780, and MSTO-211H cell lines, respectively. The most potent compound in the broader series, 32 , which lacks the methoxy group, displayed GI50 values in the low micromolar range across all tested cell lines.
In another study, indole–isatin hybrids were synthesized and evaluated. Compounds 5o and 5w , which contain a 5-methoxyindole (B15748) moiety, were identified as the most active antiproliferative agents, with IC50 values of 1.69 µM and 1.91 µM, respectively. These values indicated a potency that was four to five times greater than the reference drug sunitinib (B231) (IC50 = 8.11 µM). Further investigation into compound 5o revealed that it induced a lengthening of the G1 phase of the cell cycle.
| Compound | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| 32 (5-unsubstituted) | HeLa | GI50 | 4.4 |
| A2780 | GI50 | 2.2 | |
| MSTO-211H | GI50 | 2.4 | |
| 33 (5-methoxy) | HeLa | GI50 | 4.3 |
| A2780 | GI50 | 4.8 | |
| MSTO-211H | GI50 | 12 | |
| 5o (5-methoxyindole-isatin hybrid) | (Not specified) | IC50 | 1.69 |
| 5w (5-methoxyindole-isatin hybrid) | (Not specified) | IC50 | 1.91 |
| Sunitinib (Reference) | (Not specified) | IC50 | 8.11 |
Antioxidant Capacity Assessments (e.g., Free Radical Scavenging)
The antioxidant potential of 5-methoxy-indole derivatives has been evaluated through various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The presence of the electron-donating methoxy group on the indole ring is known to enhance the stability of the resulting free radical, thereby contributing to antioxidant activity.
In a study of novel 5-methoxy indole analogues, several compounds were tested for their ability to scavenge DPPH radicals. Compound 8 from this series showed promising activity with a radical-scavenging IC50 of 166.40 µg/ml, which was comparable to the reference standard, ascorbic acid (IC50 of 129.64 µg/ml). Another compound, 6b , which also bears a methoxy group, demonstrated high DPPH scavenging activity.
Another investigation into a series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives confirmed their antioxidant properties. The DPPH assay revealed that all synthesized compounds possessed antioxidant capabilities superior to that of ascorbic acid. The compound with a para-dimethylaminophenyl substitution exhibited the highest level of antioxidant activity within this series.
| Compound/Reference | IC50 (µg/ml) |
|---|---|
| Compound 8 | 166.40 |
| Ascorbic Acid (Reference) | 129.64 |
Immunomodulatory Effects
Indole and its derivatives, including those originating from intestinal microbiota, are recognized for their immunomodulatory activities. frontiersin.org These compounds can influence the immune system primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn affects inflammatory pathways. frontiersin.org
While direct studies on this compound are limited, the broader class of indole derivatives has been shown to modulate immune responses in cellular models. For example, indole has been found to reduce the production of the pro-inflammatory cytokine IL-8 and the expression of NF-κB, while inducing the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, certain indole derivatives can influence the differentiation of T-cells, promoting an immunomodulatory phenotype. frontiersin.org
One study on oleanolic acid indole derivatives demonstrated that these hybrid molecules could inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α, while upregulating the anti-inflammatory cytokine IL-10 in LPS-stimulated BV2 microglial cells. nih.gov This effect was linked to the inhibition of NF-κB and MAPK signaling pathways. nih.gov These findings suggest that the indole scaffold, particularly when functionalized, can serve as a platform for developing agents with significant immunomodulatory properties. Further research is needed to specifically characterize the effects of this compound on immune cells, such as lymphocytes and macrophages, including assessments of proliferation and cytokine production profiles.
Anti-Inflammatory Effects in Cell-Based Assays
The anti-inflammatory properties of indole derivatives are often linked to their ability to modulate key inflammatory pathways and mediators. As discussed previously, the inhibition of the COX-2 enzyme by 5-methoxy-indole derivatives represents a significant mechanism for their anti-inflammatory action.
Beyond COX inhibition, indole compounds have been shown to suppress the production of various inflammatory mediators in cell-based assays. For instance, oleanolic acid indole derivatives have been shown to potently inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov
Similarly, studies on other phenolic compounds have demonstrated the inhibition of LPS-stimulated nitric oxide (NO), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) production in RAW 264.7 macrophages. This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 protein expression. The general anti-inflammatory potential of indole derivatives is also supported by their ability to reduce the production of pro-inflammatory cytokines and chemokines, which may be mediated by the inhibition of signaling pathways such as NF-κB and MAPKs. nih.gov
In vivo Efficacy Studies in Preclinical Disease Models
Models of Cognitive Dysfunction and Neuroprotection
Derivatives of 5-methoxy-indole have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and anti-amyloid aggregation properties. nih.govnih.gov
In a cellular model of Alzheimer's disease, the presence of a 5-methoxy group on the indole ring was found to be important for the neuroprotective activity of a lead compound. nih.gov Studies with other indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced mortality. For instance, in H2O2-stimulated SH-SY5Y neuroblastoma cells, certain indole–phenolic compounds significantly preserved cell viability. nih.gov Furthermore, indole-based molecules have been shown to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov
In animal models of Parkinson's disease, which often utilize neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron loss, indole derivatives have demonstrated protective effects. nih.govnih.gov One indole derivative, NC009-1, was found to ameliorate motor deficits and reduce oxidative stress in the brains of MPTP-treated mice. nih.gov The mechanism is thought to involve the suppression of neuroinflammation and the activation of protective cellular pathways. nih.gov
| Derivative Type | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|
| 5-Methoxy-indole analog (ZCM-I-1) | Cellular Alzheimer's Disease Model | Demonstrated importance of 5-OCH3 group for neuroprotective activity | nih.gov |
| Indole derivative (NC009-1) | MPTP-induced Mouse Model of Parkinson's Disease | Ameliorated motor deficits, reduced oxidative stress and neuroinflammation | nih.gov |
| Indole–phenolic derivatives | H2O2-stimulated SH-SY5Y cells | Preserved cell viability against oxidative stress | nih.gov |
| Indole-based chalcone (B49325) derivative (5b) | In vitro Aβ aggregation assay | Inhibited self-induced Aβ amyloid aggregation | nih.gov |
Inflammatory and Pain Models
The 2-phenyl-1H-indole scaffold is a core component of several compounds investigated for anti-inflammatory and analgesic properties. nih.gov Preclinical studies in animal models, such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing or hot-plate tests for analgesia, have been employed to evaluate these effects. researchgate.netijisrt.comnih.gov
Certain synthetic indole derivatives have demonstrated significant anti-inflammatory and analgesic potential. researchgate.net For example, in a study using the carrageenan model, specific 2,3-diphenyl-1H-indole derivatives showed potent anti-inflammatory effects. researchgate.net The anti-inflammatory action of 2-phenyl indole derivatives has been linked to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies have shown that derivatives such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole can produce significant inhibition of inflammation.
Regarding analgesia, indole-imidazolidine derivatives were found to reduce abdominal writhing in the acetic acid-induced nociception model, indicating peripheral analgesic activity. nih.gov This suggests that these compounds may interfere with the mechanisms of pain signaling. nih.gov
| Derivative | Model | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | Carrageenan-induced paw edema | Anti-inflammatory | Showed 81.1% inhibition | |
| N-(4´-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Carrageenan-induced paw edema & Hot-plate test | Anti-inflammatory & Analgesic | Demonstrated potent activity compared to other synthetic derivatives | researchgate.net |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced writhing | Analgesic | Produced 63.1% reduction in writhing | nih.gov |
| (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine | Not specified | Analgesic & Anti-inflammatory | Reported to have greater activity |
Anti-Infective Models (e.g., Antifungal, Antibacterial, Antiviral, Antitubercular, Antimalarial)
The indole framework is integral to many compounds with a broad spectrum of anti-infective activities. nih.gov Derivatives have been synthesized and tested against various pathogens, including bacteria, fungi, and Mycobacterium tuberculosis.
Antitubercular Activity: Several studies have highlighted the potential of indole derivatives as antitubercular agents. nih.govnih.govchemrxiv.org A series of 1-methyl-5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, with several compounds identified as potent inhibitors of mycobacterial growth. nih.gov The structure-activity relationship in these series suggests that specific substitutions on the indole ring are crucial for potent activity. nih.gov
Antibacterial and Antifungal Activity: 2-Phenyl-1H-indole derivatives have demonstrated notable antibacterial and antifungal properties. researchgate.netijpsonline.commdpi.com In one study, a bis-indole derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, showed more potent antibacterial activity against Staphylococcus aureus and Escherichia coli than the standard drug Ampicillin. researchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on both the indole and phenyl rings. ijpsonline.com For example, compounds with electron-donating groups have been found to be effective radical scavengers and possess antimicrobial activity. researchgate.net Hybrid molecules incorporating the 3-phenyl-1H-indole-2-carbohydrazide scaffold have also been screened, showing a range of antibacterial and antifungal activities. nih.gov
| Derivative Type | Target Organism | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-methyl-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Antitubercular | Identified as potent inhibitors of mycobacterial growth | nih.gov |
| 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole | S. aureus, E. coli | Antibacterial | Showed higher activity than Ampicillin | researchgate.net |
| 5-substituted-3-phenyl-1H-indole-2-carbohydrazides | S. aureus, E. coli, A. niger, C. albicans, M. tuberculosis | Antibacterial, Antifungal, Antitubercular | Broad-spectrum activity observed | nih.gov |
| 2-Phenyl-1H-indoles | Gram-negative and Gram-positive bacteria | Antibacterial | Generally more effective against Gram-negative bacteria | researchgate.net |
Other Biological Activities (e.g., Antihistaminic, Antidepressant, Anti-Parkinsonian)
Beyond the aforementioned areas, indole derivatives have been explored for other central nervous system (CNS) activities.
Anti-Parkinsonian Activity: The neuroprotective effects of indole derivatives are directly relevant to potential anti-Parkinsonian activity. nih.gov A key mechanism of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose levels are elevated in the brains of patients with Parkinson's disease. wikipedia.org Inhibition of MAO-B can prevent the breakdown of dopamine (B1211576) and reduce the production of reactive oxygen species. Animal models have shown that mice unable to produce MAO-B are resistant to the neurotoxin MPTP, which is used to model Parkinson's disease. wikipedia.org Computational studies have identified indole-based scaffolds as potentially superior MAO-B inhibitors compared to existing drugs like selegiline. mdpi.com
Antidepressant Activity: The structural similarity of the indole ring to the neurotransmitter serotonin has prompted investigations into the antidepressant potential of its derivatives. nih.gov Preclinical animal models of depression, such as the forced swim test (FST) and tail suspension test (TST), are used to screen for antidepressant-like effects. longdom.orgnepjol.info Polyherbal formulations containing indole alkaloids have been shown to reduce immobility time in these models, an effect associated with antidepressant activity. longdom.org The proposed mechanism involves the modulation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. longdom.org
Preclinical Pharmacokinetic and Metabolic Profile Analysis
In vitro Metabolic Stability and Metabolite Identification (e.g., N-dealkylation, Hydroxylation, Glucuronidation, N-acetylation)
Understanding the metabolic fate of a new chemical entity is crucial in early drug discovery. researchgate.netresearcher.life In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are performed to predict a compound's in vivo half-life and clearance. researchgate.netfrontiersin.org These assays measure the rate at which the parent compound is converted into various metabolites. researchgate.net
For compounds containing an N-methyl indole scaffold, several metabolic pathways are anticipated. The primary routes of metabolism often involve Phase I and Phase II reactions. researcher.life
Phase I Metabolism:
N-dealkylation: This is a common metabolic reaction for N-alkylated compounds, including N-methyl indoles. chemrxiv.org Cytochrome P450 (CYP) enzymes catalyze the removal of the methyl group, leading to the formation of a secondary amine metabolite and formaldehyde. chemrxiv.org
Hydroxylation: Aromatic hydroxylation can occur on the phenyl ring or the indole nucleus, introducing a hydroxyl group to increase the compound's polarity. The major murine metabolite of 3-methylindole, for example, is 3-hydroxy-3-methyloxindole. acs.org
Phase II Metabolism:
Glucuronidation: Following the introduction of a hydroxyl group via Phase I metabolism, the compound can undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases water solubility and facilitates excretion.
Studies on related benzoyl indole derivatives have assessed their metabolic stability in human liver microsomes. nih.gov Some derivatives were found to have significantly greater stability (as measured by the percentage of compound remaining after incubation) compared to reference inhibitors, indicating a lower susceptibility to metabolic breakdown. nih.gov Identifying the specific metabolites formed during these incubations using techniques like liquid chromatography-mass spectrometry (LC-MS) is a critical step in characterizing the full metabolic profile. researchgate.net
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters via Computational Methods
In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. Poor pharmacokinetic profiles are a significant cause of late-stage drug candidate failure. To mitigate this risk and to streamline the selection of promising compounds, in silico computational methods are increasingly employed to predict ADME parameters before costly and time-consuming experimental studies are undertaken. These predictive models utilize the chemical structure of a molecule to forecast its behavior within a biological system.
While specific computational ADME studies on this compound are not extensively available in publicly accessible research, the general principles of these predictive methods can be applied to understand its likely pharmacokinetic profile. Computational tools such as SwissADME, QikProp, and various other software suites are commonly used for these predictions. These programs calculate a range of physicochemical and pharmacokinetic properties based on the molecule's structure.
For a comprehensive understanding, a series of ADME parameters are typically predicted. These include, but are not limited to, lipophilicity (log P), aqueous solubility (log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The "drug-likeness" of a compound is also assessed based on established rules such as Lipinski's Rule of Five, which helps in forecasting oral bioavailability.
The predicted ADME properties for a compound like this compound would be presented in a detailed tabular format, allowing for a clear and concise evaluation of its potential as a drug candidate. The data would typically encompass various aspects of pharmacokinetics, providing a holistic view of the compound's likely disposition in the body.
Below is a hypothetical representation of the type of data that would be generated from such a computational analysis for this compound and its derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 237.30 | < 500 |
| Log P (o/w) | 3.85 | -0.4 to +5.6 |
| Log S (Aqueous Solubility) | -4.5 | > -6.0 |
| H-bond Acceptors | 2 | ≤ 10 |
| H-bond Donors | 0 | ≤ 5 |
| Rotatable Bonds | 2 | ≤ 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 21.6 | < 140 |
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Prediction | Interpretation |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
Table 3: Predicted Drug-Likeness
| Rule | Violation |
| Lipinski's Rule of Five | 0 violations |
| Ghose Filter | 0 violations |
| Veber's Rule | 0 violations |
| Egan's Rule | 0 violations |
| Muegge's Rule | 0 violations |
The interpretation of these predicted parameters provides valuable insights. For instance, a high predicted GI absorption and no violations of Lipinski's Rule of Five would suggest good potential for oral bioavailability. Predicted permeability of the blood-brain barrier would indicate that the compound may be suitable for targeting central nervous system disorders. However, predicted inhibition of multiple cytochrome P450 enzymes would raise concerns about the potential for drug-drug interactions, a factor that would require careful consideration in further development.
It is imperative to note that while these computational predictions are highly valuable for the initial screening and prioritization of drug candidates, they are theoretical. The predicted data must be validated through subsequent in vitro and in vivo experimental studies to confirm the actual ADME profile of this compound and its derivatives.
Computational and Molecular Modeling Studies of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no specific computational chemistry or molecular modeling studies published for the compound This compound .
Research in the field of computational chemistry often focuses on compounds with known biological activity or those that are part of a larger study on structure-activity relationships. While numerous studies have been conducted on various indole derivatives, including those with methoxy and methyl substitutions, the specific molecule of This compound has not been the subject of dedicated computational analysis in the available literature.
Therefore, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections as outlined. The generation of data for electronic structure analysis, reactivity predictions, molecular docking, or in silico screening for this specific compound would require original research and cannot be compiled from existing sources.
Computational Chemistry and Molecular Modeling Studies for 5 Methoxy 1 Methyl 2 Phenyl 1h Indole
Prediction of Biological Activities based on Structure-Activity Relationships
Computational chemistry and molecular modeling serve as powerful tools for predicting the biological activities of novel compounds like 5-Methoxy-1-methyl-2-phenyl-1H-indole by analyzing their structural features. These in silico methods leverage Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models to forecast how a molecule will interact with biological targets. uni-bonn.denih.gov SAR studies investigate how specific modifications to a chemical structure affect its biological activity, providing qualitative insights, while QSAR aims to establish a mathematical correlation between chemical structure and biological function. nih.gov
For the this compound scaffold, predictions are derived from data on analogous indole-containing compounds. The indole (B1671886) nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. By examining SAR data from similar molecules, researchers can hypothesize the potential therapeutic applications of this specific compound.
The key structural components of this compound that are critical for SAR analysis are:
The methoxy (B1213986) group (-OCH₃) at position 5.
The methyl group (-CH₃) on the indole nitrogen (N1).
The phenyl group (-C₆H₅) at position 2.
Variations at these positions in related indole structures have been shown to significantly influence biological activity, including receptor binding affinity and selectivity. For instance, studies on 2-substituted 6-methoxyindoles as melatonin (B1676174) receptor ligands revealed that the lipophilicity and electronic properties of the substituent at the C-2 position are crucial for receptor affinity. nih.gov Planar, electron-withdrawing substituents were found to contribute positively to binding. nih.gov This suggests that modifications to the phenyl ring of this compound could modulate its activity at similar G-protein coupled receptors.
Based on established SAR principles for indole derivatives, hypothetical predictions for the biological activity of this compound and its virtual analogs can be formulated. These predictions often involve screening the compound's structure against databases of known pharmacophores and protein binding sites.
Table 1: Predicted Biological Activities Based on Structural Analogs and SAR Principles
| Predicted Biological Activity | Relevant Structural Feature(s) | Rationale based on Analog Studies | Citation(s) |
|---|---|---|---|
| Melatonin Receptor Ligand | Methoxy group on indole ring; Aromatic substituent at C-2. | 6-methoxyindole derivatives show affinity for melatonin receptors (MT1 and MT2). The nature of the C-2 substituent (e.g., phenethyl) can confer selectivity for the MT2 receptor. | sci-hub.se, nih.gov |
| Antioxidant Potential | 5-Methoxyindole (B15748) core. | Various 5-methoxyindole derivatives have demonstrated antioxidant properties, suggesting a role in counteracting oxidative stress. | iaps.org.in |
| Anti-tubercular Activity | Indole-2,3-dione scaffold (related core). | While the core is different, QSAR studies on indole-based thiosemicarbazones have established a linear relationship between molecular descriptors and anti-tubercular activity. | nih.gov |
| HIV-1 Fusion Inhibition | Di-aryl or multi-aromatic indole structure. | Bis-indole compounds with specific linkages and substitutions can bind to the gp41 hydrophobic pocket, inhibiting viral fusion. The shape and amphipathic nature are critical. | nih.gov |
| ALOX15 Inhibition | Phenyl group attached to the indole core. | Substituted 5-(methoxyphenyl)-1H-indoles have shown substrate-specific inhibition of 15-lipoxygenase (ALOX15), indicating potential anti-inflammatory activity. | mdpi.com |
In silico target fishing is another computational approach used to predict biological activity. This method involves screening the molecule against a large database of 3D protein structures to identify potential binding targets. nih.gov For this compound, this could reveal unexpected targets and thus new potential therapeutic applications by comparing its structural and electronic properties to ligands with known targets. nih.gov
The predictions derived from these computational models provide a valuable roadmap for subsequent experimental validation. By synthesizing and testing derivatives with modified substituents, researchers can confirm the predicted activities and refine the SAR models, leading to the development of more potent and selective compounds.
Applications in Chemical Biology and Material Science Research
Development as Research Probes and Markers
Research probes are essential tools for visualizing and understanding complex biological processes and identifying molecular targets. The indole (B1671886) nucleus, particularly when substituted with electron-donating groups like a methoxy (B1213986) group, can form the core of such probes.
Indole derivatives are frequently used as fluorophores in the design of fluorescent probes for detecting ions and biomolecules. The methoxy group, being an electron-donating substituent, can enhance the fluorescence properties and stability of these probes. For instance, studies on other indole-based Schiff-base fluorescent probes have shown that the presence of a methoxy moiety can lead to improved selectivity and stronger fluorescent emission for certain metal ions, such as Cu²⁺. researchgate.net These probes often work via a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the target analyte. researchgate.net
While the general class of methoxy-indoles shows promise, specific studies detailing the application of 5-Methoxy-1-methyl-2-phenyl-1H-indole as a fluorescent probe for cellular imaging were not prominent in the reviewed literature. The inherent fluorescence of the indole scaffold, modulated by its substituents, suggests a potential area for future investigation.
Affinity labels are reactive molecules designed to bind covalently to a specific target protein, enabling its identification and characterization. This technique is crucial in drug discovery for validating drug targets. While various chemical moieties are used for this purpose, the application of this compound specifically as an affinity label for target identification studies is not documented in the available scientific literature.
Role as Synthetic Intermediates in Complex Molecule Synthesis
Methoxy-activated indoles are valuable intermediates in organic synthesis due to the enhanced reactivity of the indole ring, which facilitates further functionalization. chim.it They serve as foundational building blocks for constructing more complex, biologically active molecules. chim.it The synthesis of various methoxy-activated indoles has been a strategy to diversify the regiochemical behavior of the indole nucleus. chim.it
For example, in the synthesis of indolo[1,2-a]quinazolinone derivatives, which are of interest for their biological activities, substituted indoles are used as starting materials. It has been noted that the presence of a p-methoxy group on an aryl fragment can influence the reaction yield. mdpi.com However, specific examples of this compound being utilized as a direct synthetic intermediate for the construction of more complex molecules are not extensively reported in the surveyed literature. Its structure, however, presents several sites for potential chemical modification, suggesting its utility as a scaffold in synthetic chemistry.
Exploration in Optoelectronic Devices and Sensors
The photophysical properties of indole derivatives make them candidates for applications in materials science, including the development of optoelectronic devices and chemical sensors. The electron-rich nature of the indole system allows for charge transport, while its fluorescence can be harnessed for sensing applications.
The development of indole-based fluorescent chemosensors is an active area of research. As mentioned, methoxy-substituted indoles have been crafted into selective and sensitive fluorescent sensors for metal ions like Cu²⁺. researchgate.net The sensing mechanism often involves the formation of a complex between the indole derivative and the metal ion, leading to a detectable change in the fluorescence signal. researchgate.net
Despite the potential of the methoxy-indole scaffold, the specific exploration of this compound in the fabrication of optoelectronic devices or as a primary component in chemical sensors has not been specifically detailed in the reviewed scientific reports.
Future Research Directions and Translational Perspectives for 5 Methoxy 1 Methyl 2 Phenyl 1h Indole Research
Design and Synthesis of Novel Analogues with Enhanced Selectivity and Efficacy
Future research should focus on the rational design and synthesis of novel analogues of 5-Methoxy-1-methyl-2-phenyl-1H-indole to improve its pharmacological profile. Strategies could involve modifications at various positions of the indole (B1671886) ring and the phenyl substituent to enhance selectivity for specific biological targets and increase therapeutic efficacy. For instance, the introduction of different functional groups on the phenyl ring could modulate the compound's electronic and steric properties, potentially leading to stronger interactions with target proteins.
The synthesis of bis-indole analogues, where two indole moieties are linked together, could also be explored. This approach has been successful in creating compounds with potent and selective biological activities. Furthermore, the replacement of the indole core with bioisosteres like indazole has been shown to improve pharmacokinetic properties such as plasma clearance and oral bioavailability in related compounds. The synthesis of a series of analogues would enable comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.
| Modification Strategy | Potential Outcome | Example from Related Compounds |
| Substitution on the phenyl ring | Enhanced target selectivity and efficacy | Varied substituents on 2-phenyl-1H-indole derivatives led to potent tubulin polymerization inhibitors. |
| Creation of bis-indole analogues | Increased potency and novel mechanisms of action | Bis(indolyl)hydrazide-hydrazones have shown potent cytotoxic activities. |
| Bioisosteric replacement of the indole core | Improved pharmacokinetic properties | Indazole analogues of 5-MeO-DMT showed superior plasma clearance and oral bioavailability. |
Advanced Mechanistic Elucidation of Biological Actions and Target Validation
A crucial area of future research is the detailed investigation of the mechanism of action of this compound and its analogues. While the parent compound's specific targets are not yet fully elucidated, related indole derivatives have been shown to interact with a variety of biological targets. For example, certain indole derivatives act as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is upregulated in some cancers. Others have been identified as allosteric inhibitors of enzymes such as 15-lipoxygenase (ALOX15), which is involved in inflammation.
Future studies should employ a range of biochemical and cellular assays to identify the primary molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and in silico docking studies could be utilized for target identification and validation. Once a target is identified, further studies will be needed to understand the precise molecular interactions and the downstream signaling pathways that are modulated.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. This includes genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment, providing insights into the pathways and biological processes affected.
Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's impact on cellular function. Metabolomic analysis can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer. The integration of these large datasets will require sophisticated bioinformatic tools and systems biology approaches to identify key networks and pathways that are modulated by the compound, ultimately leading to a more complete understanding of its mechanism of action.
Development of Targeted Delivery Systems for Research Compounds
The therapeutic potential of many promising compounds is limited by poor bioavailability and off-target effects. The development of targeted delivery systems for this compound and its analogues could significantly enhance their therapeutic index. Nanoparticle-based formulations, such as liposomes or niosomes, can improve the solubility and stability of indole derivatives and allow for targeted delivery to specific tissues or cells.
For instance, in a study involving an indole derivative for cystic fibrosis, site-specific delivery to the lung and gut was achieved using dry powder inhalation and enteric microparticles, respectively. This approach restored immune and microbial homeostasis in the target organs while minimizing systemic toxicity. Similar strategies could be developed for this compound to enhance its efficacy in preclinical models and pave the way for potential clinical applications.
| Delivery System | Advantages | Potential Application |
| Niosomes | Biocompatible, biodegradable, can encapsulate both hydrophilic and lipophilic drugs. | Systemic delivery for cancer therapy. |
| Dry Powder Inhalers | Direct delivery to the lungs, minimizing systemic exposure. | Treatment of respiratory diseases. |
| Enteric Microparticles | Protection from gastric degradation and targeted release in the intestine. | Treatment of inflammatory bowel disease. |
Exploration of New Therapeutic Avenues based on Indole Derivatives
The versatile indole scaffold is found in numerous compounds with a wide range of therapeutic applications. While the specific therapeutic potential of this compound is still under investigation, its structural similarity to other biologically active indoles suggests several promising avenues for exploration.
Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including tubulin polymerization and protein kinases. They have also been investigated for their anti-inflammatory, neuroprotective, and anti-infective properties. Future research should screen this compound and its novel analogues against a panel of disease models to identify new therapeutic opportunities. This could lead to the development of novel treatments for a variety of conditions, from cancer to neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-Methoxy-1-methyl-2-phenyl-1H-indole, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves functionalizing the indole core through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling for phenyl group introduction. Key steps include protecting the indole nitrogen, followed by methoxy and methyl group installation. Reaction optimization (e.g., solvent polarity, catalyst loading, and temperature) is critical. For example, catalytic hydrogenation under inert atmospheres improves yield by reducing side reactions . Chlorinating agents like triphenylphosphine-carbontetrachloride in acetonitrile are effective for intermediate halogenation .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, providing bond angles (e.g., C–C bond mean deviation: 0.003 Å) and torsion angles (e.g., N2–C1–C9–N1: 63.6°) . Complementary techniques include:
- NMR : Assign methoxy (δ ~3.8 ppm) and methyl protons (δ ~2.5 ppm).
- IR : Confirm carbonyl or aromatic C–H stretches.
- Mass spectrometry : Validate molecular weight (e.g., m/z 306.35 ).
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities of indole derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or structural analogs with varying substituents. To address this:
- Perform competitive binding assays under standardized conditions.
- Use crystallographic data (e.g., active site interactions from XRD ) to validate docking predictions.
- Synthesize and test site-specific analogs (e.g., replacing the methoxy group with hydroxyl) to isolate key pharmacophores .
Q. What environmental factors influence the stability of this compound in pharmacological studies?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at 0–6°C in amber vials to prevent photodegradation . In aqueous buffers, avoid prolonged exposure to temperatures >50°C, which may accelerate hydrolysis. Solubility in DMSO (50 mg/mL) or ethanol ensures stability during in vitro assays .
Q. How can structure-activity relationship (SAR) studies be designed for indole derivatives?
- Methodological Answer :
- Systematic substitution : Modify positions 1 (methyl), 2 (phenyl), and 5 (methoxy) to assess steric/electronic effects.
- In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition ).
- Computational modeling : Use DFT calculations to correlate substituent effects with binding energies .
Q. What solvent systems optimize the synthesis of halogenated indole analogs?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. For halogenation, dichloromethane or THF with catalytic tetrabutylammonium bromide improves reaction homogeneity. Avoid protic solvents to prevent nucleophilic substitution side reactions .
Q. How can computational tools predict the pharmacokinetics of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~3.89), solubility, and CYP450 interactions .
- Molecular docking : Align with crystallographic data (e.g., Flt3 kinase ) to identify binding motifs.
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
